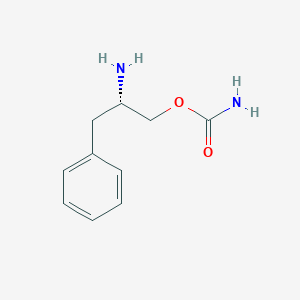
(S)-2-amino-3-phenylpropyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-3-phenylpropyl carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its chiral center, which gives it specific stereochemistry and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-phenylpropyl carbamate can be achieved through several methods. One common approach involves the reaction of (S)-2-amino-3-phenylpropanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Another method involves the use of carbon dioxide and amines in the presence of a catalyst. This eco-friendly approach avoids the use of toxic reagents and provides high selectivity for the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves continuous synthesis processes. For example, the reaction of carbon dioxide with amines in a continuous flow reactor can produce carbamates efficiently and with high purity . This method is advantageous for large-scale production due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-phenylpropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to its amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
(S)-2-amino-3-phenylpropyl carbamate has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-phenylpropyl carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This inhibition is reversible and depends on the carbamate’s ability to form a stable intermediate with the enzyme .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different biological activity.
Methyl carbamate: A simpler carbamate with applications in agriculture as a pesticide.
Phenyl carbamate: Similar in structure but with different substituents on the aromatic ring, leading to varied reactivity and applications.
Uniqueness
(S)-2-amino-3-phenylpropyl carbamate is unique due to its chiral center, which imparts specific stereochemistry and potential for enantioselective interactions. This makes it valuable in the synthesis of chiral drugs and as a tool in asymmetric synthesis .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.
Properties
CAS No. |
178429-63-5 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[(2S)-2-amino-3-phenylpropyl] carbamate |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m0/s1 |
InChI Key |
UCTRAOBQFUDCSR-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
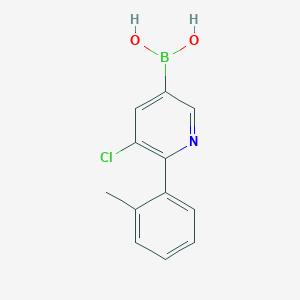
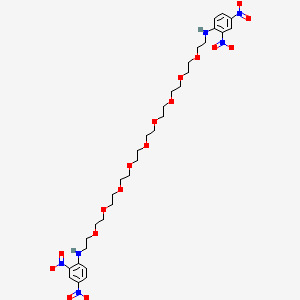

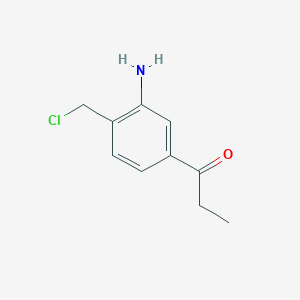

![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
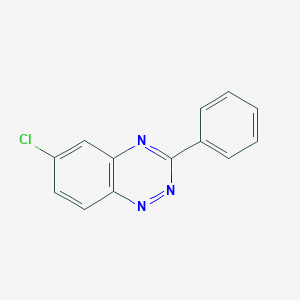
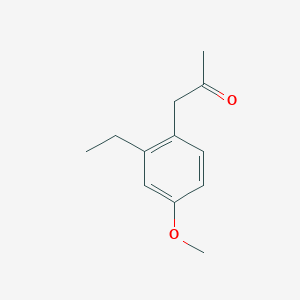
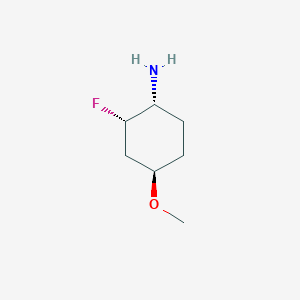
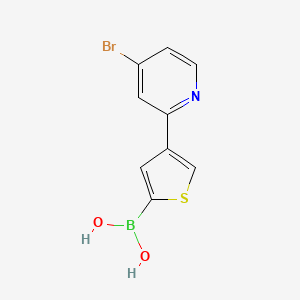
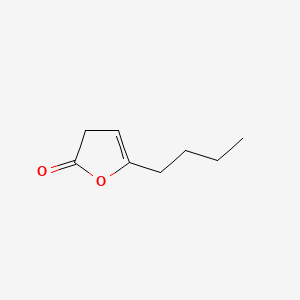
![[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)

